molecular formula C8H14N4O5 B12683836 Glycyl-asparaginyl-glycine CAS No. 36314-39-3

Glycyl-asparaginyl-glycine

Cat. No.: B12683836
CAS No.: 36314-39-3
M. Wt: 246.22 g/mol
InChI Key: GGEJHJIXRBTJPD-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-asparaginyl-glycine is a tripeptide composed of glycine, asparagine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-asparaginyl-glycine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The synthesis typically starts with the attachment of the C-terminal glycine to the resin, followed by the sequential addition of asparagine and the N-terminal glycine. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the peptide is synthesized in a liquid medium, which allows for easier scaling up of the process. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Glycyl-asparaginyl-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .

Scientific Research Applications

Glycyl-asparaginyl-glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of glycyl-asparaginyl-glycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-asparaginyl-glycine is unique due to its specific sequence and the presence of both glycine and asparagine residues. This combination imparts distinct structural and functional properties, making it valuable for various applications in research and industry .

Properties

CAS No.

36314-39-3

Molecular Formula

C8H14N4O5

Molecular Weight

246.22 g/mol

IUPAC Name

2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]acetic acid

InChI

InChI=1S/C8H14N4O5/c9-2-6(14)12-4(1-5(10)13)8(17)11-3-7(15)16/h4H,1-3,9H2,(H2,10,13)(H,11,17)(H,12,14)(H,15,16)/t4-/m0/s1

InChI Key

GGEJHJIXRBTJPD-BYPYZUCNSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)C(=O)N

Canonical SMILES

C(C(C(=O)NCC(=O)O)NC(=O)CN)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.